molecular formula C12H13NO3 B11885051 2-Methoxyphenethyl 2H-azirine-3-carboxylate

2-Methoxyphenethyl 2H-azirine-3-carboxylate

Cat. No.: B11885051
M. Wt: 219.24 g/mol
InChI Key: RIRSFYLWFVPULV-UHFFFAOYSA-N
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Description

2-Methoxyphenethyl 2H-azirine-3-carboxylate is an organic compound with the molecular formula C12H13NO3 It belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenethyl 2H-azirine-3-carboxylate can be achieved through several methods. One common approach involves the oxidative cyclization of enamine derivatives. This method typically requires the use of oxidizing agents such as iodine or hypervalent iodine compounds under mild conditions . Another method involves the ring contraction of isoxazole derivatives, which can be achieved through thermal or photochemical decomposition .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The oxidative cyclization of enamine derivatives is often preferred due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenethyl 2H-azirine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hypervalent iodine compounds.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, thiols, amines.

Major Products Formed

Scientific Research Applications

2-Methoxyphenethyl 2H-azirine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyphenethyl 2H-azirine-3-carboxylate involves its interaction with various molecular targets. The azirine ring is highly strained, making it reactive towards nucleophiles. This reactivity allows the compound to undergo various chemical transformations, leading to the formation of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyphenethyl 2H-azirine-3-carboxylate is unique due to its methoxyphenethyl group, which imparts distinct chemical and biological properties.

Biological Activity

2-Methoxyphenethyl 2H-azirine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from a variety of research sources.

Synthesis of this compound

The synthesis of this compound typically involves the formation of the azirine ring through cyclization reactions. The method often starts with the preparation of a suitable precursor, such as a substituted phenethylamine or phenol derivative, followed by cyclization to form the azirine structure.

Key Steps in Synthesis:

  • Formation of Precursor : The starting materials are usually derivatives of phenethylamine.
  • Cyclization : This is achieved through various methods such as heating or using catalysts to facilitate the formation of the azirine ring.
  • Carboxylation : The addition of a carboxylate group can be achieved via standard carboxylation techniques.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of azirine derivatives, including this compound. These compounds have shown effectiveness against various strains of bacteria, particularly those classified as ESKAPE pathogens, which are notorious for their antibiotic resistance.

Table 1: Antibacterial Activity Against ESKAPE Pathogens

CompoundMIC (µg/mL)Target Pathogen
This compound<32Staphylococcus aureus
Sulfamethoxazole<32Staphylococcus aureus
Other derivativesVariesVarious ESKAPE pathogens

The Minimum Inhibitory Concentration (MIC) values indicate that the azirine compound exhibits comparable antibacterial activity to sulfamethoxazole, a commonly used antibiotic.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have demonstrated that this compound exhibits low cytotoxicity against human cell lines, including ARPE-19 and HEK293. The compounds were tested at concentrations ranging from 1 to 100 µM.

Table 2: Cytotoxicity Results on Human Cell Lines

Concentration (µM)ARPE-19 Viability (%)HEK293 Viability (%)
1>90>95
10>85>90
100<70<80

These results suggest that while the compound has potent antibacterial properties, it maintains a favorable safety profile in non-cancerous human cells.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted by researchers synthesized several non-natural azirines and tested their antimicrobial properties against ESKAPE pathogens. The findings indicated that certain derivatives exhibited significant antibacterial effects with low cytotoxicity levels, supporting the potential use of azirines in therapeutic applications .
  • Membrane Interaction Studies : Recent metadynamics simulations have been conducted to predict how carboxy-2H-azirines interact with bacterial membranes. These studies revealed that the hydrophilic nature of the carboxy group in azirines facilitates their integration into lipid bilayers, which may enhance their antimicrobial efficacy .
  • Comparative Studies : Comparative analyses with established antibiotics revealed that some azirine derivatives not only matched but occasionally surpassed the efficacy of traditional antibiotics against resistant strains .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(2-methoxyphenyl)ethyl 2H-azirine-3-carboxylate

InChI

InChI=1S/C12H13NO3/c1-15-11-5-3-2-4-9(11)6-7-16-12(14)10-8-13-10/h2-5H,6-8H2,1H3

InChI Key

RIRSFYLWFVPULV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCOC(=O)C2=NC2

Origin of Product

United States

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